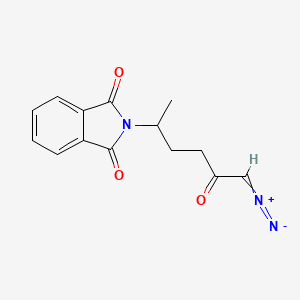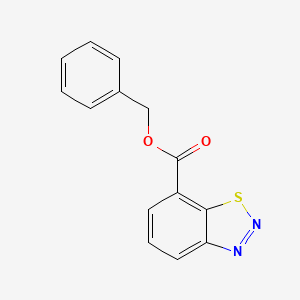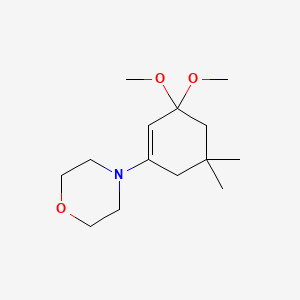
Dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate is a chemical compound known for its unique structure and properties. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of acetamido and methyl groups attached to the pyridine ring, along with two ester groups at the 3 and 4 positions .
Vorbereitungsmethoden
The synthesis of Dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the acylation of 6-methylpyridine-3,4-dicarboxylate with acetic anhydride in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
Dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of Dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The ester groups can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate enzyme activities, receptor functions, and signal transduction pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate can be compared with similar compounds such as:
Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate: This compound has similar ester groups but differs in the position of the methyl groups and the absence of the acetamido group.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Similar to the above compound but with ethyl ester groups instead of methyl. The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
114362-25-3 |
|---|---|
Molekularformel |
C12H14N2O5 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C12H14N2O5/c1-6-10(14-7(2)15)9(12(17)19-4)8(5-13-6)11(16)18-3/h5H,1-4H3,(H,14,15) |
InChI-Schlüssel |
HTDFLFYCJXVHBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=C1NC(=O)C)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


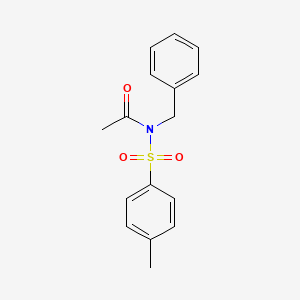

![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)
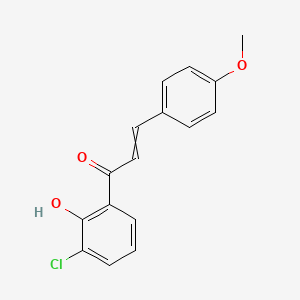
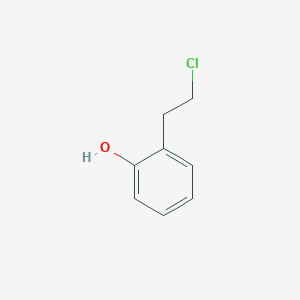
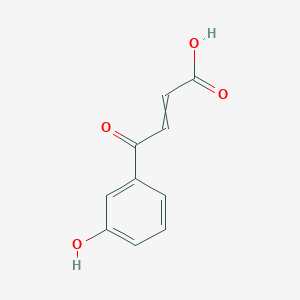
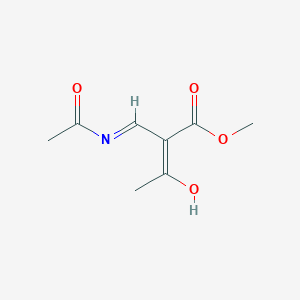
![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)
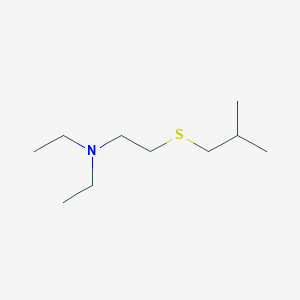
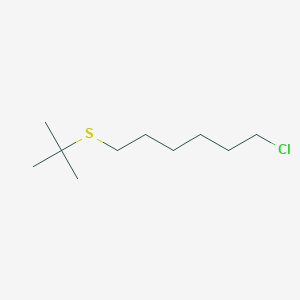
![5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid](/img/structure/B14299772.png)
